molecular formula C7H8O2 B2899310 3-(Prop-2-yn-1-yl)oxolan-2-one CAS No. 50994-82-6

3-(Prop-2-yn-1-yl)oxolan-2-one

Cat. No. B2899310
CAS RN: 50994-82-6
M. Wt: 124.139
InChI Key: SFGUNWARMKWBPC-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)oxolan-2-one is a chemical compound with the CAS Number: 50994-82-6 . It has a molecular weight of 124.14 and its IUPAC name is 3-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one . It is in liquid form .


Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . The reaction gives mixtures of the corresponding mono- and bis-coupling products .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The Sonogashira reaction of 5-substituted 3-(Prop-2-yn-1-yl)oxolan-2-ones involves the palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . This reaction gives mixtures of the corresponding mono- and bis-coupling products .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 124.14 and is stored at a temperature of 4°C .

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Prop-2-yn-1-yl)oxolan-2-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in inhibiting the activity of enzymes involved in various diseases. However, one limitation is that the mechanism of action is not well understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-(Prop-2-yn-1-yl)oxolan-2-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective inhibitors of enzymes involved in various diseases. Another direction is to explore its potential as a building block for the synthesis of new compounds with novel properties. Additionally, it could be studied for its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(Prop-2-yn-1-yl)oxolan-2-one involves the reaction of 3-(Prop-2-yn-1-yl)oxolan-2-onecine with lactone. The reaction is carried out in the presence of a catalyst, typically a base such as sodium hydroxide. The product is then isolated and purified using standard laboratory techniques.

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxolan-2-one has been studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been studied for its potential as an inhibitor of enzymes involved in various diseases, such as cancer and Alzheimer's disease. In the field of materials science, it has been used as a precursor for the synthesis of polymers and other materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-prop-2-ynyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGUNWARMKWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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